molecular formula C55H100O6 B1240865 TG(16:1(9Z)/18:1(9Z)/18:1(9Z))[iso3]

TG(16:1(9Z)/18:1(9Z)/18:1(9Z))[iso3]

Cat. No. B1240865
M. Wt: 857.4 g/mol
InChI Key: YBWITEZBUYUNFC-GUIYCBLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TG(16:1(9Z)/18:1(9Z)/18:1(9Z))[iso3] is a triglyceride.

Scientific Research Applications

1. Mass Spectrometry and Protein Analysis

The application of mass spectrometry in protein analysis, specifically with isobaric labeling technologies like TMT and iTRAQ, is essential. These technologies allow for the comparison of multiple samples in one analysis, which is crucial for understanding the protein content of biological samples. The use of robust statistical models, as detailed in the study by Breitwieser et al. (2011), enhances the efficiency of mass spectrometry instruments in protein research (Breitwieser et al., 2011).

2. Theory-Guided Data Science in Scientific Discovery

Theory-guided data science (TGDS) is an emerging paradigm integrating scientific knowledge into data science models. It is particularly effective in domains involving complex physical phenomena. The goal of TGDS is to create scientifically consistent and interpretable models, aiding in the discovery of novel insights across various scientific fields, such as material discovery and quantum chemistry. Karpatne et al. (2016) discuss the conceptualization of TGDS and its applications in different scientific disciplines (Karpatne et al., 2016).

3. Metabolic Origin of Fatty Acids

The study of fatty acids, such as trans palmitoleic acid (16:1 t9), and their metabolic origins is significant. Research by Jaudszus et al. (2014) suggests that 16:1 t9, previously thought to be exclusively diet-derived, can also be produced endogenously from the metabolic precursor vaccenic acid (18:1 t11) (Jaudszus et al., 2014).

4. Triacylglycerols Analysis in Diseases

The comprehensive analysis of triacylglycerols (TGs), particularly those with specific fatty acid chain compositions, plays a crucial role in understanding cardiovascular and liver diseases. Guan et al. (2017) utilized advanced techniques like ultra-performance liquid chromatography and mass spectrometry for detailed analysis of TGs, highlighting the importance of accurate lipid analysis in disease research (Guan et al., 2017).

5. Infant Formula Research

Research in infant nutrition has focused on the structural composition of triacylglycerols (TGs) in human milk and its simulation in infant formulas. Studies like those by Van Erp et al. (2021) demonstrate the possibility of engineering oilseeds to produce TGs that mimic the structure of human milk TGs, particularly the 1,3-olein-2-palmitin (OPO) structure, crucial for nutrient absorption in infants (Van Erp et al., 2021).

properties

Product Name

TG(16:1(9Z)/18:1(9Z)/18:1(9Z))[iso3]

Molecular Formula

C55H100O6

Molecular Weight

857.4 g/mol

IUPAC Name

[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h21,24-28,52H,4-20,22-23,29-51H2,1-3H3/b24-21-,27-25-,28-26-/t52-/m1/s1

InChI Key

YBWITEZBUYUNFC-GUIYCBLGSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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